molecular formula C11H8Cl3N3 B8610152 2-Chloro-4-(3,4-dichloroanilino)-5-methylpyrimidine CAS No. 280582-27-6

2-Chloro-4-(3,4-dichloroanilino)-5-methylpyrimidine

Cat. No. B8610152
M. Wt: 288.6 g/mol
InChI Key: QRPHTLAXXXOUIF-UHFFFAOYSA-N
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Patent
US06593326B1

Procedure details

3,4-Dichloroaniline (639 mg, 3.94 mmol) and concentrated hydrochloric acid (ca. 12M, 0.2 ml, ca. 2.4 mmol) were sequentially added to a solution of 5-methyl-2,4-dichloropyrimidine (643 mg, 3.94 mmol) in n-butanol (20 ml). The mixture was stirred at ambient temperature for 20 hours, after which time a gelatinous precipitate had fallen out of solution. DCM was added until a solution was obtained, and silica (2.5 g) was added. Volatile material was removed by evaporation and the residue was loaded on a Varian Mega Bond Elut column pre-conditioned with ethyl acetate. The column was eluted with 0-10% methanol solution in ethyl acetate containing 0.5% aqueous ammonia. The appropriate fractions were concentrated, and the residue was triturated with n-butanol (20 ml). The filtrate was evaporated onto silica (2.5 g) and loaded on a Varian Mega Bond Elut column pre-conditioned with isohexane. The column was eluted with 0-50% ethyl acetate solution in isohexane. Concentration of the appropriate fractions gave the product as a white solid (340 mg, 26%). NMR: 2.17 (s, 3H), 7.60 (d, 1H), 7.70 (dd, 1H), 8.00 (d, 1H), 8.11 (s, 1H), 8.97 (s, 1H); MS (MH+): 288.1, 290.1, 292.1.
Quantity
639 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
643 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
26%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].Cl.[CH3:11][C:12]1[C:13](Cl)=[N:14][C:15]([Cl:18])=[N:16][CH:17]=1.C(Cl)Cl>C(O)CCC>[Cl:18][C:15]1[N:16]=[C:17]([NH:5][C:4]2[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=2)[C:12]([CH3:11])=[CH:13][N:14]=1

Inputs

Step One
Name
Quantity
639 mg
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
643 mg
Type
reactant
Smiles
CC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
silica (2.5 g) was added
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation
WASH
Type
WASH
Details
The column was eluted with 0-10% methanol solution in ethyl acetate containing 0.5% aqueous ammonia
CONCENTRATION
Type
CONCENTRATION
Details
The appropriate fractions were concentrated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with n-butanol (20 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated onto silica (2.5 g)
WASH
Type
WASH
Details
The column was eluted with 0-50% ethyl acetate solution in isohexane

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC1=CC(=C(C=C1)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.